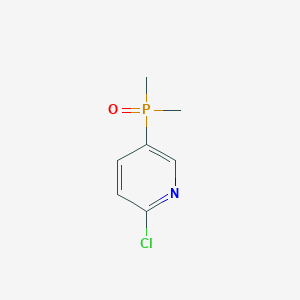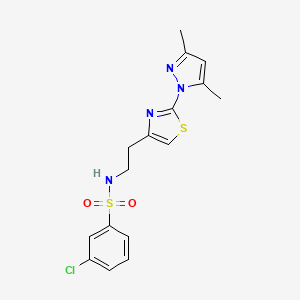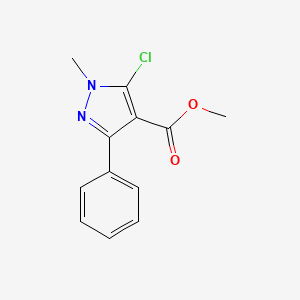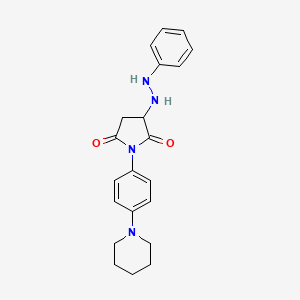
4-(1,1-Diphenylethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1,1-Diphenylethyl)pyridine is a chemical compound with the molecular formula C19H17N . It has a molecular weight of 259.34 .
Synthesis Analysis
The synthesis of 1,4-dihydropyridines, a class of compounds to which this compound belongs, often involves the Hantzsch reaction . This reaction traditionally involves the formation of 1,4-dihydropyridine from ethyl acetoacetate, an aromatic aldehyde, and an ammonia source . Other methods for the synthesis of 1,4-dihydropyridines include the hydroboration of pyridines .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a diphenylethyl group . The exact structure can be confirmed chemically by its preparations with other pathways and its spectral data .Scientific Research Applications
Analytical Characterization and Differentiation of Isomers
4-(1,1-Diphenylethyl)pyridine and its analogs, such as diphenidine, have been studied for their ability to differentiate between isomers using analytical techniques. Research has focused on the synthesis and characterization of these compounds, utilizing methods like high-resolution electrospray mass spectrometry, liquid chromatography, and nuclear magnetic resonance spectroscopy. This research is important in understanding the properties and potential applications of these compounds in analytical chemistry (Wallach et al., 2015).
Steric Limitations in Iodine(I) Complex Formation
Studies have been conducted on the silver(I) and iodine(I) complexes of 2-substituted pyridines, including 2-(1,1-diphenylethyl)pyridine, to investigate the steric limitations in complex formation. This research is significant for understanding the interaction of these compounds with metals and their potential applications in materials science (Ward et al., 2022).
Nonlinear Optical Properties
The exploration of efficient nonlinear optical organic crystals is another area where this compound derivatives play a role. These studies aim to understand the molecular features that contribute to nonlinear optical properties, which are essential for applications in photonics and optoelectronics (Zyss et al., 1981).
Solvation Studies
Research on compounds related to this compound, such as 2,6-diphenyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate, has provided insights into solvation phenomena. This is crucial for understanding solvent-polymer interactions and has implications in chemical engineering and materials science (Pires et al., 2019).
Synthesis and Characterization of Pyrazolopyridines
The synthesis and structural analysis of various pyrazolopyridines, including derivatives of this compound, have been investigated. These studies contribute to the field of organic chemistry, particularly in the synthesis of complex organic molecules (Quiroga et al., 1999).
Chemoselective Pyridination
Research on the chemoselective pyridination of C(sp3)–H bonds, particularly focusing on the interaction with 4-pyridine, has been conducted. This is important for the development of novel methods in organic synthesis (Hoshikawa & Inoue, 2013).
Photophysical Properties of Electron Donor-Acceptor Systems
The study of photophysical properties in compounds combining an electron donor with a bulky electron acceptor, such as derivatives of this compound, provides valuable insights into the field of photochemistry (Rotkiewicz et al., 1996).
Development of Organic Light-Emitting Diode Materials
Research into pyridine-appended pyrene derivatives, including compounds related to this compound, has implications in the development of materials for organic light-emitting diodes (OLEDs). This research is crucial for advancing OLED technology (Kumar et al., 2021).
Synthesis of Polyimides
The synthesis of aromatic polyimides containing pyridine groups, including derivatives of this compound, has been explored. This research is relevant for developing new materials with applications in electronics and aerospace (Chen et al., 2020).
Properties
IUPAC Name |
4-(1,1-diphenylethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N/c1-19(16-8-4-2-5-9-16,17-10-6-3-7-11-17)18-12-14-20-15-13-18/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQGILPQYWJLHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-(m-tolyl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2955414.png)



![5-{1-[(2-Methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2955423.png)

![5-Methoxy-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2955426.png)




